![molecular formula C24H23N5O2 B2653133 2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1019153-91-3](/img/structure/B2653133.png)

2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

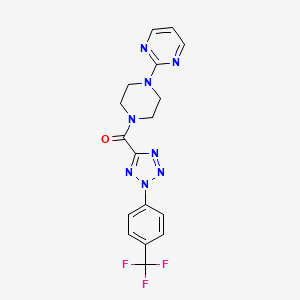

The compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazolopyrazines . These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as benzo[f]pyrazolo[1,5-a][1,3]diazepines, have been synthesized using Rh(III)-catalyzed C–H activation/intramolecular condensation of 1-aryl-1H-pyrazol-5-amines with cyclic 2-diazo-1,3-diketones .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions typical of aromatic compounds and the specific functional groups present. For instance, the pyrazolo[1,5-a]pyrimidine scaffold has been prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structures

The compound 2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde, and its analogs, have been extensively used in chemical synthesis. For instance, Cuartas et al. (2017) conducted a study where similar pyrazole derivatives were synthesized and their molecular structures analyzed, highlighting the potential of these compounds in the field of organic chemistry and materials science (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Antimicrobial and Antioxidant Activities

Research has been conducted on the antimicrobial and antioxidant properties of pyrazole-based compounds. Abdel-Wahab et al. (2012) synthesized new heterocycles containing the pyrazole moiety, which exhibited significant antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012). Similarly, Ashok et al. (2014) synthesized bipyrazoles with notable antibacterial and antifungal properties, emphasizing the potential of pyrazole derivatives in pharmaceutical applications (Ashok, Ganesh, Ravi, Vijaya Lakshmi, & Ramesh, 2014).

Catalytic Applications in Organic Synthesis

Zolfigol et al. (2013) reported the use of pyrazole compounds in catalyzing organic reactions. They developed a method for preparing pyranopyrazoles using pyrazole derivatives as catalysts, showcasing the versatility of these compounds in synthetic organic chemistry (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Anti-inflammatory and Anti-cancer Activities

Kaping et al. (2016) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anti-inflammatory and anti-cancer activities. Their findings contribute to the potential use of pyrazole-based compounds in medicinal chemistry (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Structural Analysis and Vibrational Spectroscopic Studies

Siddekha et al. (2011) performed vibrational spectroscopic studies on pyrazole derivatives, providing insights into the physical and chemical properties of these compounds, crucial for their application in various scientific fields (Siddekha, Nizam, & Pasha, 2011).

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-31-20-9-7-18(8-10-20)22-21(17-30)23-24(25-11-12-29(23)26-22)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETIRBWCOGJHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2653055.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)

![methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2653061.png)

![2-Chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone](/img/structure/B2653067.png)

![6-[(1-Benzylaziridin-2-yl)methoxy]quinazoline](/img/structure/B2653069.png)

![(3R,4As,10aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B2653070.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B2653071.png)